6-Bromo-2,3-dihydro-1-benzothiophen-3-aminehydrochloride
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Overview
Description
6-Bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride is a chemical compound with the molecular formula C8H9BrClNS and a molecular weight of 266.58 g/mol . This compound is characterized by the presence of a bromine atom, a benzothiophene ring, and an amine group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride typically involves the bromination of 2,3-dihydro-1-benzothiophene followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydro-1-benzothiophen-3-amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,3-dihydro-1-benzothiophen-3-amine.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,4-dimethylpyridine-3-boronic acid: Similar in structure but contains a pyridine ring instead of a benzothiophene ring.
6-Bromo-2,3-dimethoxybenzoic acid: Contains a benzoic acid moiety with bromine substitution.
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Features a benzaldehyde group with bromine and fluorine substitutions.
Uniqueness
6-Bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C8H9BrClNS |
---|---|
Molecular Weight |
266.59 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C8H8BrNS.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H |
InChI Key |
JFLDYFAYJAXKNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(S1)C=C(C=C2)Br)N.Cl |
Origin of Product |
United States |
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